1-(2-Furyl)but-3-yn-1-ol
Description
Significance of Furyl-Substituted Propargylic Alcohols in Synthetic Design
Furyl-substituted propargylic alcohols are recognized as important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and natural products. rsc.org The furan (B31954) ring itself is a key structural motif in many biologically active compounds and can participate in various cycloaddition and substitution reactions. cardiff.ac.uk The propargylic alcohol portion offers a reactive handle for nucleophilic substitutions, rearrangements, and additions to the alkyne. sci-hub.se This combination allows for the construction of complex molecular architectures. For instance, propargylic alcohols bearing a furyl moiety have been utilized in copper-catalyzed asymmetric propargylic substitution reactions to produce chiral molecules with high enantioselectivity. rsc.org
Overview of the Compound's Structural Features for Reactivity Considerations
The reactivity of 1-(2-Furyl)but-3-yn-1-ol is dictated by its distinct structural components:
Furan Ring: The furan is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. It can also act as a diene in Diels-Alder reactions. researchgate.net
Propargylic Alcohol: This functional group consists of a hydroxyl group adjacent to a carbon-carbon triple bond. The alcohol can be a leaving group in substitution reactions, often activated by a catalyst. sci-hub.seresearchgate.net The terminal alkyne provides a site for various addition reactions and C-C bond formations, such as Sonogashira coupling. unibo.it The acidity of the terminal proton on the alkyne is also a key feature for reactivity. wikipedia.org
Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist as enantiomers. This is particularly important in the synthesis of chiral drugs.
These features allow for a diverse range of transformations. For example, the compound can undergo gold-catalyzed reactions, where the alkyne is activated towards nucleophilic attack. ucl.ac.uk It can also be used in multicomponent reactions to build complex heterocyclic structures. nih.gov
Historical Context of Propargyl Alcohol Chemistry in Synthetic Organic Transformations
The chemistry of propargyl alcohols has a rich history, with early work focusing on their synthesis and basic reactivity. Propargyl alcohol, the simplest member of this class, is produced industrially from formaldehyde (B43269) and acetylene. nih.gov Historically, their reactions often required harsh conditions. csic.es However, the advent of transition metal catalysis has revolutionized their use in organic synthesis. researchgate.net Catalysts based on metals like gold, palladium, copper, and ruthenium have enabled a wide array of selective transformations under mild conditions. rsc.orgucl.ac.uknih.gov These include Meyer-Schuster rearrangements, Nicholas reactions, and various coupling reactions. wikipedia.orgatamanchemicals.com The development of asymmetric versions of these reactions has further expanded the utility of propargylic alcohols, making them indispensable tools in modern synthetic chemistry. rsc.orgacs.org
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Appearance | Yellow oil thieme-connect.com |
Synthesis and Reactions
This compound can be synthesized through the reaction of furfural (B47365) with propargylmagnesium bromide or via similar organometallic additions. thieme-connect.com It serves as a precursor in various synthetic routes. For instance, it has been used in palladium- and copper-cocatalyzed reaction cascades to form trisubstituted furylboronic acid pinacol (B44631) esters. nih.gov It also participates in propargylation reactions of aldehydes when promoted by a resin like Amberlyst A-31. thieme-connect.com
Research Findings
Recent research has highlighted the versatility of this compound. In one study, it was used as a starting material in a modular synthesis of highly substituted furans. nih.gov Another study demonstrated its successful use in a regioselective propargylation of aldehydes, yielding the corresponding homopropargylic alcohols in good yields. thieme-connect.com Furthermore, propargylic alcohols with furan substituents have been shown to react with high enantioselectivity in copper-catalyzed asymmetric substitution reactions, underscoring their importance in creating chiral building blocks for the pharmaceutical industry. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(furan-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C8H8O2/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2 |
InChI Key |
HMTYJEBHTKFYGP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CO1)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 2 Furyl but 3 Yn 1 Ol
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne in 1-(2-Furyl)but-3-yn-1-ol is a site of rich reactivity, participating in cyclization, hydration, hydrofunctionalization, and palladium-catalyzed carbon-carbon bond-forming reactions.
Cyclization Reactions with Formation of Heterocycles
The intramolecular cyclization of this compound and its derivatives offers a powerful strategy for the synthesis of various heterocyclic compounds, particularly substituted furans. Gold and silver catalysts have proven effective in promoting these transformations.
Gold catalysts, in particular, are known to activate the alkyne moiety towards nucleophilic attack. For instance, gold(I)-catalyzed cyclization of similar propargyl alcohols can lead to the formation of furan (B31954) rings through an intramolecular reaction cascade. organic-chemistry.orgmdpi.com While specific studies on this compound are not extensively detailed in the provided search results, the general mechanism involves the coordination of the gold catalyst to the alkyne, which facilitates the nucleophilic attack of the hydroxyl group, leading to the formation of a five-membered ring. Subsequent rearrangement and dehydration can then yield the corresponding furan derivative. Similarly, silver catalysts can also promote the cyclization of alkynyl alcohols to form dihydrofurans and furans. rsc.org
The general transformation can be represented as follows:
This compound → Substituted Furan
These cyclization reactions are significant as they provide a direct route to complex heterocyclic structures from a readily accessible starting material. The specific substitution pattern of the resulting furan would depend on the reaction conditions and any subsequent rearrangements.
Hydration and Hydrofunctionalization Reactions
The terminal alkyne of this compound can undergo hydration and other hydrofunctionalization reactions to introduce new functional groups.
Hydration of the terminal alkyne typically follows Markovnikov's rule in the presence of an acid catalyst, leading to the formation of a methyl ketone. This transformation proceeds through an enol intermediate which then tautomerizes to the more stable keto form.
Hydroboration-oxidation , on the other hand, provides the anti-Markovnikov product. wikipedia.orgmasterorganicchemistry.comlibretexts.org Treatment of this compound with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide, would yield the corresponding aldehyde.
| Reaction | Reagents | Product | Regioselectivity |
| Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(2-Furyl)-1-hydroxybutan-3-one | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(2-Furyl)-4-hydroxybutanal | Anti-Markovnikov |
Palladium-Catalyzed Carbon-Carbon Bond Formations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal alkyne of this compound can readily participate in such transformations.
The Sonogashira coupling allows for the reaction of terminal alkynes with aryl or vinyl halides. nrochemistry.comorganic-chemistry.orgwikipedia.orgnih.gov In a typical Sonogashira reaction, this compound would be coupled with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield a disubstituted alkyne.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnih.govorganic-chemistry.org While the alkyne itself doesn't directly participate as the alkene component, derivatives of this compound could be utilized in Heck reactions.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | This compound, Aryl Halide | Pd catalyst, Cu(I) co-catalyst, Base | 1-(2-Furyl)-4-aryl-but-3-yn-1-ol |
| Heck Reaction | Derivative of this compound, Alkene | Pd catalyst, Base | Substituted Alkene |
Transformations of the Hydroxyl Group
The secondary hydroxyl group in this compound can be oxidized to the corresponding carbonyl compound or derivatized to introduce other functional groups for further synthetic applications.
Oxidation Reactions to Corresponding Carbonyl Compounds
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(2-Furyl)but-3-yn-1-one. Various oxidizing agents can be employed for this transformation.
One common and mild method is the Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. tcichemicals.comwikipedia.orgorganic-chemistry.orgyoutube.com This method is known for its high yields and tolerance of other functional groups, such as the alkyne and furan moieties. Another effective reagent for the oxidation of propargyl alcohols is manganese dioxide (MnO₂) .
| Oxidation Method | Oxidizing Agent | Typical Conditions | Product |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C) | 1-(2-Furyl)but-3-yn-1-one |
| Manganese Dioxide Oxidation | MnO₂ | Room temperature, various solvents | 1-(2-Furyl)but-3-yn-1-one |
Derivatization for Further Synthetic Utility
The hydroxyl group of this compound can be converted into other functional groups, such as esters and ethers, to facilitate further synthetic transformations.
Esterification can be achieved by reacting the alcohol with an acid chloride or an acid anhydride in the presence of a base. researchgate.netyoutube.comyoutube.comchemguide.co.uk For example, treatment with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.
Ether synthesis , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.comyoutube.comorganic-chemistry.orgkhanacademy.orglibretexts.org
These derivatization reactions are crucial for protecting the hydroxyl group during subsequent reactions or for introducing new functionalities that can be used to build more complex molecules.
Reactivity of the Furan Heterocycle
The furan ring in this compound is a key structural motif that dictates a significant portion of the molecule's chemical behavior. While its aromatic character provides a degree of stability, the heterocycle can readily participate in a variety of transformations, including cycloadditions and metal-catalyzed functionalizations, serving as a versatile building block in synthetic chemistry.
Diels-Alder Reactions and [4+2] Cycloadditions Involving the Furan Moiety
The furan moiety can function as the 4π-electron component (the diene) in Diels-Alder reactions, a type of [4+2] cycloaddition, to form six-membered rings. sigmaaldrich.comwikipedia.org This reaction is a powerful tool for constructing complex polycyclic architectures. researchgate.net Although furan's aromaticity makes it less reactive than non-aromatic dienes, the reaction can be facilitated with reactive dienophiles. youtube.com The Diels-Alder reaction is a concerted process where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed, resulting in a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com
The reaction of a furan ring with an alkene dienophile often leads to the formation of oxabicyclic products. mdpi.com These reactions can be reversible, and the retro-Diels-Alder reaction can become favorable at higher temperatures. wikipedia.org The stereochemistry of the substituents on both the diene and dienophile is retained in the product, making the reaction highly stereospecific. The use of Lewis acid catalysts can enhance the reaction rate and influence the selectivity of the cycloaddition. mdpi.com In the context of complex molecules, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly useful for constructing congested polycyclic systems. researchgate.netyoutube.com
| Reaction Type | Key Features | Typical Dienophiles | Significance |
|---|---|---|---|
| Intermolecular Diels-Alder | Reaction between furan and a separate dienophile molecule. wikipedia.org | Electron-deficient alkenes and alkynes (e.g., maleic anhydride). youtube.com | Forms oxabicyclic compounds. mdpi.com |
| Intramolecular Diels-Alder | Diene (furan) and dienophile are tethered in the same molecule. youtube.com | Tethered alkenes or alkynes. | Efficiently constructs complex, fused polycyclic structures. researchgate.net |
Gold-Catalyzed Regioselective Alkynylation of Furans
Gold catalysts are exceptionally effective at activating carbon-carbon triple bonds, enabling a range of transformations. organic-chemistry.org In the context of furan chemistry, gold catalysis can be employed for the regioselective synthesis of 2- and 3-alkynyl furans. nih.gov This process typically involves the reaction of a furan substrate with an alkyne, often in the presence of a gold(I) or gold(III) catalyst. The reaction can proceed through different mechanisms, including a cascade C(sp³)–H alkynylation followed by an oxy-alkynylation to form tetra-substituted furans. rsc.org
The regioselectivity of the alkynylation (i.e., whether the alkyne adds to the C2 or C3 position of the furan) can be controlled by the choice of catalyst and reaction conditions. These gold-catalyzed methods offer a mild and efficient route to functionalized furans, which are valuable intermediates in organic synthesis. rsc.org For a molecule like this compound, such a transformation would involve the C-H functionalization of the furan ring itself, adding another layer of complexity and synthetic potential.
Oxidation Patterns of the Furan Ring in Complex Transformations
The furan ring is susceptible to oxidation by various reagents, leading to a range of dearomatized products. This reactivity has been harnessed in the synthesis of diverse heterocyclic and carbocyclic systems. A common transformation is the oxidative rearrangement of furans. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) can convert 2-substituted furans into unsaturated 1,4-dicarbonyl compounds or other rearranged structures. nih.gov
In molecules containing other functional groups, the oxidation can trigger cascade reactions. For example, the oxidation of β-furyl amides with m-CPBA can lead to an oxidative spirocyclization, forming spiro-γ-butenolide-γ-butyrolactones. nih.gov This transformation involves an initial dearomative epoxidation of the furan ring, directed by the tethered amide group. nih.gov Similarly, the oxidation of furfuryl alcohols can lead to the Achmatowicz rearrangement, yielding dihydropyranone structures. nih.gov The choice of oxidant and the nature of the substituents on the furan ring are crucial in determining the reaction outcome. nih.govresearchgate.net
| Oxidizing Agent | Furan Substrate | Major Product Type | Reference |
|---|---|---|---|
| m-CPBA | β-Furyl Amides | Spiro-γ-butenolide-γ-butyrolactones | nih.gov |
| NBS/Pyridine | 3-(Furan-2-yl)propan-1-ones | (E)-2-ene-1,4,7-triones | nih.gov |
| m-CPBA | 3-(Furan-2-yl)propan-1-ones | (Z)-2-ene-1,4,7-triones | nih.gov |
| Various (e.g., Peracids) | Furfuryl Alcohols | Dihydropyranones (Achmatowicz Rearrangement) | nih.gov |
Cascade and Tandem Reactions Facilitated by this compound
The unique combination of a furan ring, a propargylic alcohol, and an alkyne within this compound makes it an ideal substrate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single operation, provide rapid access to complex molecular architectures from simple starting materials. nih.gov
Intramolecular Cyclizations Leading to Polycyclic Structures
The functional groups in this compound can participate in intramolecular cyclizations to form intricate polycyclic systems. Gold catalysts are particularly adept at initiating such cascades. rsc.org For example, gold(I) can activate the alkyne, making it susceptible to nucleophilic attack by the furan ring or the hydroxyl group. This can initiate a cycloisomerization or a more complex cascade involving cyclization and subsequent nucleophilic addition, leading to the formation of fused or bridged ring systems. rsc.org
These reactions often proceed with high stereoselectivity, allowing for the construction of chiral polycyclic N-heterocycles when a nitrogen-containing tether is present. rsc.org The ability to generate multiple rings and stereocenters in a single step highlights the synthetic utility of substrates like this compound in diversity-oriented synthesis and the construction of complex natural product cores. nih.gov
Rearrangements and Isomerizations in Propargylic Systems
The propargylic alcohol moiety is a versatile functional group known to undergo a variety of rearrangements and isomerizations, often catalyzed by transition metals like gold or copper. organic-chemistry.orgacs.org Gold-catalyzed reactions of propargylic alcohols can lead to the formation of substituted furans through an intermolecular cascade involving alcohol addition to an alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.orgnih.gov
In the context of this compound, the propargylic system can undergo substitution reactions where the hydroxyl group is replaced by a nucleophile, followed by a cycloisomerization to yield polysubstituted furans. mdpi.com The reaction mechanism often involves the formation of highly reactive allene (B1206475) intermediates. The specific reaction pathway and the final product are highly dependent on the catalyst system and the reaction conditions employed. organic-chemistry.org
Mechanistic Investigations of Reactions Involving 1 2 Furyl but 3 Yn 1 Ol
Detailed Analysis of Catalytic Cycles
Transition metal catalysts are pivotal in reactions involving propargylic alcohols like 1-(2-Furyl)but-3-yn-1-ol, primarily through their ability to activate the alkyne moiety. Gold, in particular, is widely recognized for its high affinity for carbon-carbon triple bonds (alkynes). The catalytic cycle typically commences with the coordination of the cationic gold(I) or gold(III) species to the π-system of the alkyne. mdpi.comnih.gov This coordination renders the alkyne "alkynophilic," significantly increasing its electrophilicity and making it susceptible to attack by various nucleophiles.
In the context of propargylation, where the propargyl group is transferred to another molecule, the transition metal activates the alkyne for either intermolecular or intramolecular attack. For instance, in gold-catalyzed reactions, the activation of the ynamide group can be followed by a nucleophilic attack from an indole (B1671886) ring, leading to cycloisomerization. mdpi.com While not a direct propargylation of an external substrate, this illustrates the fundamental activation mechanism. The catalytic cycle is completed by protodeauration or another terminating step that regenerates the active gold catalyst, allowing it to participate in subsequent cycles. Other transition metals can also be employed; for example, indium-mediated propargylation is a known method for synthesizing precursors such as 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives, which are structurally related to this compound. researchgate.net
Table 1: Role of Metal Catalysts in Alkyne Activation
| Metal Catalyst | General Role | Key Mechanistic Step | Example Reaction Type |
|---|---|---|---|
| Gold(I)/Gold(III) | Acts as a soft Lewis acid (alkynophilic) to activate the C≡C bond. | Coordination to the alkyne π-system, increasing its electrophilicity. | Cycloisomerization, hydroarylation, Meyer-Schuster rearrangement. mdpi.comresearchgate.net |
| Indium | Mediates the addition of a propargyl group to an aldehyde. | Formation of an organoindium reagent that attacks the carbonyl group. | Synthesis of propargylic alcohols. researchgate.net |
| Palladium | Catalyzes cross-coupling and cycloaddition reactions. | Oxidative addition to a C-C bond, forming zwitterionic π-allyl palladium species. mdpi.com | [4+3] and [3+2] cycloadditions. mdpi.com |
The elucidation of intermediates is crucial for understanding the mechanisms of gold-catalyzed reactions involving this compound. Upon coordination of the gold catalyst to the alkyne, a π-alkyne-gold complex is formed. mdpi.com This initial intermediate is key to all subsequent transformations.
Following nucleophilic attack on the activated alkyne, a vinyl-gold intermediate (also known as a vinyl-aurum species) is typically generated. nih.gov The geometry and electronics of this intermediate can dictate the stereochemical outcome of the reaction. For example, in the cycloisomerization of 1,5-diynes, a vinyl cationic intermediate is formed, which can then undergo further annulation. nih.gov
In some pathways, particularly those involving oxidation or rearrangement, gold-carbene intermediates can be formed. mdpi.com For instance, the transformation of N-alkynoyl anilines proceeds through an α,α′-dioxo gold carbene, which then undergoes an electrophilic aromatic substitution. mdpi.com Another significant rearrangement is the Meyer-Schuster rearrangement, where a propargylic alcohol isomerizes to an α,β-unsaturated ketone. This process, when catalyzed by a soft gold(I) catalyst, proceeds through the activation of the alkyne, facilitating a 1,3-hydride shift. researchgate.net These varied intermediates highlight the versatility of gold catalysis in transforming propargylic alcohols.
Understanding Regioselectivity and Stereoselectivity Control
Regioselectivity refers to the preference for bond formation at one position over other possible positions, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. study.commasterorganicchemistry.com In reactions of this compound, both the furan (B31954) ring and the propargylic alcohol moiety offer multiple reactive sites, making selectivity a critical aspect of synthetic control.
The regioselectivity of reactions on the furan ring is influenced by both electronic and steric factors. Studies on the Paternò-Büchi reaction (a photochemical cycloaddition) with various 2-furylmethanols have shown that the attack of a carbonyl group often occurs at the more substituted double bond of the furan ring. photobiology.com The presence of bulky substituents on the side chain can enhance this regioselectivity, favoring the attack at the most sterically hindered side of the furan. photobiology.com
In transition metal-catalyzed reactions, the choice of catalyst and ligands can profoundly influence both regio- and stereoselectivity. For example, in the C-H alkynylation of isoquinolones, a gold(I) catalyst directs the reaction to the C4 position, whereas a rhodium(II) catalyst directs it to the C8 position, demonstrating catalyst-controlled regioselectivity. mdpi.com Stereoselectivity is often controlled by the mechanism of the reaction. For instance, E2 elimination reactions are stereoselective, favoring the formation of the more stable trans (E) alkene product. khanacademy.org Similarly, in Diels-Alder reactions involving furan, the formation of the endo or exo adduct can be influenced by the reaction conditions and the nature of the dienophile. uliege.be
Table 2: Factors Influencing Selectivity in Furan Reactions
| Factor | Type of Selectivity | Observed Outcome | Reference Reaction |
|---|---|---|---|
| Steric Hindrance (Substituent Size) | Regioselectivity & Stereoselectivity | Enhances selectivity; attack occurs at the more hindered side of the furan ring. | Paternò-Büchi Reaction. photobiology.com |
| Catalyst Choice (e.g., Au vs. Rh) | Regioselectivity | Determines the site of C-H functionalization on an aromatic ring. | C-H Alkynylation. mdpi.com |
| Reaction Mechanism (e.g., Concerted vs. Stepwise) | Stereoselectivity | A concerted mechanism (e.g., SN2) can be stereospecific, while a stepwise mechanism (e.g., E1) is often stereoselective. masterorganicchemistry.com | Diels-Alder Reaction. uliege.be |
| Stereoelectronics | Regioselectivity | Interrupted vs. extended conjugation can govern the regioselectivity of thermodynamically controlled transformations. nih.gov | Gold-catalyzed 1,3-transposition of ynones. nih.gov |
Proposed Reaction Pathways for Furan Ring Transformations
The furan ring in this compound is not merely a spectator group; it can actively participate in various transformations, leading to complex molecular architectures.
One of the most common reactions is the Diels-Alder cycloaddition , where the furan acts as a diene. This reaction can be catalyzed by Lewis acids and may proceed through either a concerted or a stepwise, two-step mechanism involving a zwitterionic intermediate. sigmaaldrich.com The application of mechanical force can also switch the mechanism from concerted to sequential. uliege.be This transformation is a powerful tool for constructing bicyclic systems.
Another important pathway involves oxidative dearomatization . In one proposed mechanism, an acidic medium promotes the formation of an enol, whose hydroxyl group attacks a carbonyl carbon to form a 2,5-dihydrofuran-2-ol intermediate . nih.gov Subsequent dehydration leads to the final product. This pathway effectively transforms the aromatic furan into a different heterocyclic or carbocyclic system.
Under certain conditions, particularly acidic polymerization, the furan ring can undergo an irreversible ring-opening reaction . nih.gov This process is highly dependent on factors like the type of acid initiator and the presence of water. The ring cleavage leads to the formation of linear structures containing carbonyl moieties, such as esters or ketones, effectively breaking apart the heterocyclic core. nih.gov This pathway is often considered a side reaction during polymerization but can be a deliberate transformation to produce platform molecules like levulinic acid. nih.gov
Advanced Applications of 1 2 Furyl but 3 Yn 1 Ol in Organic Synthesis
Building Block for Complex Heterocyclic Scaffolds
The inherent reactivity of both the furan (B31954) ring and the alkyne functionality in 1-(2-Furyl)but-3-yn-1-ol makes it an excellent precursor for the synthesis of diverse and complex heterocyclic scaffolds. Propargyl alcohols are well-established as versatile synthons for generating oxygen- and nitrogen-containing heterocycles through various cyclization strategies. researchgate.net
One of the primary transformations of the furan moiety is the Achmatowicz reaction, an oxidative rearrangement that converts furfuryl alcohols into dihydropyranones. researchgate.netnsf.gov These pyranones are valuable intermediates for the synthesis of numerous biologically active compounds. nih.gov Although the reaction is typically performed on simple furfuryl alcohols, the principle can be extended to more complex substrates like this compound, where the resulting dihydropyranone would bear a butynyl side chain, ready for further functionalization.
Furthermore, the propargyl alcohol group can participate in a wide range of metal-catalyzed cyclization reactions. Gold catalysts, in particular, are effective in activating the alkyne for intramolecular reactions. For instance, furan-yne substrates containing a propargyl ester or carbonate can undergo a gold-catalyzed tandem rearrangement and intramolecular Diels-Alder reaction to form complex polycyclic aromatic systems. nih.gov By converting the hydroxyl group of this compound into a suitable ester, it can serve as a substrate for similar transformations, using the furan ring as the diene component.
Palladium catalysis also offers a pathway to other heterocyclic systems. The cyclization of derivatives like α-propargylic-β-ketoesters can lead to the formation of substituted dihydrofurans, which can subsequently be aromatized to yield highly functionalized furan products. nih.gov This demonstrates how the propargyl group can be used to build upon the existing furan core, leading to more elaborate heterocyclic structures.
| Reaction Type | Catalyst/Reagent | Resulting Scaffold | Potential Product from this compound Derivative |
| Achmatowicz Reaction | Oxidizing Agent (e.g., NBS, m-CPBA) | Dihydropyranone | 6-(But-3-yn-1-yl)-2H-pyran-3(6H)-one |
| Gold-Catalyzed Cyclization | Au(I) or Au(III) Catalyst | Polycyclic Aromatics | Fused polycycles via intramolecular Diels-Alder |
| Palladium-Catalyzed Cyclization | Pd Catalyst, Aryl Halide | Substituted Furans | Highly substituted 2-alkenyl-furans |
| Intermolecular Cascade | Au/Cu Catalysts, Alkyne | Polysubstituted Furans | Tetrasubstituted furan derivatives |
Precursor in Natural Product Synthesis Strategies
The structural motifs present in this compound—specifically the furan ring and the chiral center of the secondary alcohol—are prevalent in a wide range of natural products. Polysubstituted furans are common components of biologically active natural compounds, making building blocks like this highly sought after in total synthesis. mdpi.com
A prominent class of natural products containing the furan moiety is the furanocembranoids, such as ineleganolide, which possess complex, highly oxygenated polycyclic structures. The total synthesis of these molecules often relies on furan-containing starting materials. For example, the synthesis of (+)-ineleganolide utilizes a protected furfuryl alcohol as a key building block in the early stages. nih.gov this compound represents a more functionalized and versatile starting point for such synthetic campaigns, with the butynyl side chain providing a handle for constructing the macrocyclic framework characteristic of cembranoids.
The homopropargyl alcohol unit is another crucial structural element found in many natural products and is a key target in synthetic strategies. nih.govmdpi.com The synthesis of natural polyacetylenes like falcarindiol (B120969) analogues, for instance, involves the asymmetric addition of alkyne units to aldehydes to construct the characteristic chiral propargylic alcohol centers. nih.gov The structure of this compound can be seen as the adduct of ethynylmagnesium bromide to 1-(2-furyl)ethanone, or through similar enantioselective additions to furfural (B47365), making it an ideal chiral fragment for incorporation into more complex natural product targets.
| Natural Product Class | Relevant Structural Motif | Role of this compound | Representative Example |
| Furanocembranoids | Furan ring, chiral centers | Furan-containing starting material for macrocycle construction | (+)-Ineleganolide nih.gov |
| Polyacetylenes | Chiral propargylic alcohol | Chiral building block containing the core alcohol-alkyne structure | Falcarindiol Analogues nih.gov |
| Antitumor Antibiotics | Complex polyketide backbone with aromatic units | Precursor for benzannulation reactions to build aromatic cores | (+)-Olivin msu.edu |
Development of Biologically Active Compounds via Structural Modifications
The furan scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. ijabbr.com Furan derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov Simple furan compounds such as furfuryl alcohol and furoic acid have demonstrated measurable antimicrobial and enzyme-inhibiting activities. nih.gov
This compound serves as an excellent platform for generating novel bioactive molecules through structural modification. The alkene analogue, 1-(furan-2-yl)but-3-en-1-ol, is already recognized for its utility in synthesizing compounds with anti-inflammatory and antimicrobial properties. The alkyne group in this compound offers even greater synthetic versatility. For example, it can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily append triazole rings, a common strategy for enhancing biological activity and modifying pharmacokinetic properties.
Furthermore, the secondary alcohol can be oxidized to a ketone, which can then serve as a handle for further derivatization. The resulting furyl ynone is a Michael acceptor and can react with various nucleophiles to introduce new functional groups. The combination of these modifications allows for the creation of large libraries of compounds for high-throughput screening. The synthesis of pyrazoline and isoxazoline (B3343090) derivatives from furan-containing chalcones highlights a common strategy where the core furan structure is elaborated to produce potent bioactive heterocycles. nih.gov
| Modification Target | Reaction Type | Resulting Structure | Potential Biological Activity |
| Alkyne Group | Azide-Alkyne Cycloaddition | Furan-Triazole Conjugate | Enhanced antimicrobial, anticancer |
| Hydroxyl Group | Oxidation | Furyl Propargyl Ketone | Michael acceptor for creating derivatives |
| Furan Ring | Electrophilic Substitution | Substituted Furan Ring | Modulated potency and selectivity |
| Entire Molecule | Multicomponent Reactions | Complex Heterocycles | Diverse (antibacterial, antifungal) nih.gov |
Utility in the Synthesis of Specialty Chemicals and Chemical Intermediates
Beyond pharmaceuticals, this compound is a valuable intermediate for the synthesis of specialty chemicals, including flavors, fragrances, and materials. The parent compound, propargyl alcohol, is an important industrial chemical used as a corrosion inhibitor and an intermediate in organic synthesis. wikipedia.org
The furan moiety is associated with distinct aromas, and many furan derivatives are used in the flavor and fragrance industry. For instance, the related compound 4-(2-furyl)-3-buten-2-one (B1221072) is a well-known flavorant used to impart notes of banana, coffee, and cherry. thegoodscentscompany.com Through simple chemical transformations such as the reduction of the alkyne to an alkene and oxidation of the alcohol, this compound can be converted into such valuable α,β-unsaturated ketones. The Meyer-Schuster rearrangement provides another route from tertiary propargylic alcohols to unsaturated carbonyl compounds, which are themselves important chemical intermediates. wikipedia.org
The derivation of the furan ring from furfural, a biomass platform chemical, adds a green chemistry dimension to the specialty chemicals produced from this precursor. nsf.gov The ability to convert a renewable feedstock into functional molecules for materials science, agrochemicals, and other industrial applications underscores the importance of versatile intermediates like this compound.
| Target Chemical Class | Key Transformation | Precursor | Example Application |
| Flavor & Fragrance | Alkyne Reduction & Alcohol Oxidation | This compound | Synthesis of 4-(2-Furyl)-3-buten-2-one analogues thegoodscentscompany.com |
| Corrosion Inhibitors | Polymerization/Derivatization | Propargyl Alcohol Moiety | Steel protection in acidic environments wikipedia.org |
| Electroplating Additives | Derivatization | Propargyl Alcohol Moiety | Brightener in nickel plating baths wikipedia.org |
| Agrochemicals | Heterocyclic Synthesis | Furan Ring | Core scaffold for fungicides/herbicides |
Theoretical and Computational Studies on 1 2 Furyl but 3 Yn 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into the electronic makeup of molecules and their inherent reactivity. researchgate.net For 1-(2-furyl)but-3-yn-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock, Møller-Plesset perturbation theory, or Coupled Cluster) would be employed to elucidate its electronic structure. researchgate.netproceedings.science
These calculations can determine a variety of electronic properties that dictate the molecule's behavior. The distribution of electron density, for instance, can reveal which parts of the molecule are electron-rich or electron-poor. This is critical for predicting how the molecule will interact with other reagents. The furan (B31954) ring, being an electron-rich aromatic system, and the π-system of the alkyne are key features of interest. acs.org
Key parameters that would be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. For this compound, the oxygen atom of the hydroxyl group and the furan ring would likely be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing a quantitative measure of the polarity of bonds within the molecule.
The following table illustrates the type of data that would be generated from quantum chemical calculations on this compound.
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following values are examples for illustrative purposes and are not derived from actual published research on this specific molecule.)
| Property | Illustrative Value | Method/Basis Set Example | Significance |
| HOMO Energy | -8.5 eV | B3LYP/6-31G(d) | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | B3LYP/6-31G(d) | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-31G(d) | Relates to the chemical reactivity and the energy of electronic transitions. |
| Dipole Moment | 2.1 D | B3LYP/6-31G(d) | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Reactivity indices derived from these calculations, such as Fukui functions, can further pinpoint the atoms most susceptible to electrophilic, nucleophilic, or radical attack, offering a more nuanced understanding of the molecule's reactivity.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net For this compound, this would involve modeling its formation, such as the nucleophilic addition of an ethynyl (B1212043) group to furfural (B47365), or its subsequent reactions. geeksforgeeks.org
The primary goal of such modeling is to identify the most likely pathway a reaction will follow by locating and characterizing the energies of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction.
Computational modeling of reaction mechanisms for this compound would typically involve:
Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants (or intermediates) to products.
Frequency Calculations: These are performed to characterize the located stationary points. A stable minimum (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a located transition state correctly connects the intended reactant and product.
These studies can provide detailed insights into the step-by-step process of a reaction, including the breaking and forming of bonds, and can help to explain why certain products are formed over others.
Prediction of Stereochemical Outcomes and Conformational Analysis
The stereochemistry of a molecule is crucial to its properties and function. This compound is a chiral molecule, as the carbon atom bearing the hydroxyl group is a stereocenter. Computational methods can be used to predict the stereochemical outcome of the reaction that forms this alcohol, for example, the addition of an acetylide to furfural. diva-portal.org
Models such as the Felkin-Anh or Cieplak models, which are often rationalized and quantified through computational chemistry, can be used to predict which diastereomer will be preferentially formed when a nucleophile attacks a prochiral carbonyl group. acs.org By calculating the energies of the different transition states leading to the possible stereoisomers, one can predict the diastereomeric ratio of the product. diva-portal.org
Furthermore, this compound is a flexible molecule with several rotatable single bonds. Conformational analysis is therefore essential to understand its three-dimensional structure and behavior. wvu.edu Computational methods can be used to explore the potential energy surface of the molecule as a function of the rotation around these bonds. researchgate.net This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation between them. yorku.ca
The conformational analysis of this compound would involve:
Systematic or Stochastic Conformational Searches: These methods are used to generate a wide range of possible conformations.
Geometry Optimization: Each generated conformation is then optimized to find the nearest local energy minimum.
Energy Calculations: The relative energies of the stable conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.
Table 2: Illustrative Conformational Analysis Data for this compound (Note: The dihedral angles and relative energies are hypothetical examples to illustrate the output of a conformational analysis.)
| Conformer ID | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-C-C≡C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Conf-1 | 60° | 180° | 0.00 | 75.2 |
| Conf-2 | -60° | 180° | 0.25 | 20.1 |
| Conf-3 | 180° | 180° | 1.50 | 4.7 |
This information is vital as the reactivity and spectroscopic properties of the molecule can be an average over the different populated conformations. Understanding the preferred conformations is key to interpreting experimental data and predicting the molecule's interactions with other species.
Analytical Research Methodologies for the Study of 1 2 Furyl but 3 Yn 1 Ol
The comprehensive characterization of 1-(2-Furyl)but-3-yn-1-ol, a bifunctional molecule containing a furan (B31954) ring, a secondary alcohol, and a terminal alkyne, relies on a suite of modern analytical techniques. These methodologies are essential for confirming its structure, assessing its purity, and monitoring its formation during chemical synthesis. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), various chromatographic methods, and Infrared (IR) spectroscopy.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Furyl)but-3-yn-1-ol in laboratory settings?
The compound is typically synthesized via alkyne addition to furyl-containing aldehydes. A reported method involves reacting 2-furaldehyde with a propargyl Grignard reagent, yielding 73% of the product as a yellow oil after purification by column chromatography (5–15% ethyl acetate/hexane). Key parameters include maintaining anhydrous conditions and controlled temperature during the Grignard addition . For gram-scale synthesis, enantioselective approaches using chiral catalysts (e.g., ZnEt₂ with (−)-MIB) achieve 86% yield and high enantiomeric excess, as demonstrated for structurally analogous alcohols .
Q. How is this compound characterized using NMR spectroscopy?
¹H NMR (300 MHz, CDCl₃) shows distinct signals: δ 7.32 (t, J = 1.2 Hz, 1H, furyl H), 6.28 (d, J = 1.2 Hz, 2H, furyl H), 4.82 (t, J = 6.0 Hz, 1H, OCHCH₂), and 2.01 (t, J = 2.4 Hz, 1H, C≡CH). ¹³C NMR (75 MHz, CDCl₃) confirms the structure with peaks at δ 154.6 (furyl C), 79.8 (C≡C), and 66.1 (OCHCH₂). These data align with literature, though minor solvent-induced shifts may occur .
Q. What safety precautions are essential when handling this compound?
The compound’s propargyl alcohol moiety necessitates strict safety protocols:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors .
- Store away from oxidizers and acids, as alkynes can undergo exothermic reactions .
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselective synthesis employs chiral zinc catalysts. For example, ZnEt₂ with (−)-MIB ligand facilitates asymmetric addition of propargyl groups to 2-furaldehyde, yielding (S)-enantiomers with 86% ee. Optical rotation ([α]D²⁰ = −25.6° in CHCl₃) and chiral HPLC are used to confirm enantiopurity. Column chromatography (10–15% ethyl acetate/pentane) is critical for isolating enantiomers .
Q. What strategies address discrepancies in optical rotation data during stereochemical analysis?
Discrepancies in optical rotation (e.g., [α]D²⁰ = −25.6° vs. literature −23.7°) may arise from solvent polarity (CHCl₃ vs. CH₂Cl₂) or trace impurities. Mitigation steps include:
- Re-purifying the compound via preparative HPLC.
- Validating enantiomeric excess using chiral stationary-phase GC or NMR with chiral shift reagents .
Q. How does the choice of catalyst influence regioselectivity in alkyne addition reactions for derivatives?
Catalysts like Cu(I) or Pd(0) promote distinct pathways:
- Cu(I) favors anti-addition, producing terminal alkynes.
- Pd(0) facilitates syn-addition, enabling internal alkyne formation. For this compound, Grignard reagents under ZnEt₂ catalysis ensure regioselective propargylation at the aldehyde carbonyl, avoiding furan ring side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
